Diheptadecanoylphosphatidylcholine
Description
Molecular Identity and Nomenclature
This compound possesses a well-defined molecular identity with the chemical formula C42H84NO8P and a molecular weight of 762.09 daltons. The compound is officially registered under the Chemical Abstracts Service number 70897-27-7, providing a unique identifier for scientific and commercial purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is [(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, which accurately describes its stereochemical configuration and functional group arrangement.
The nomenclature system for this compound follows established conventions for phospholipid classification. Alternative naming conventions include 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, which specifies the stereochemical numbering system used in glycerol derivatives. The compound is also known by several synonyms in scientific literature, including L-alpha-diheptadecanoyl phosphatidylcholine and 1,2-heptadecanoyl-3-sn-phosphatidylcholine. Commercial suppliers often use the simplified designation seventeen:zero phosphatidylcholine, referencing the seventeen-carbon chain length and absence of double bonds in the fatty acid moieties.
The molecular structure consists of a glycerol backbone with two heptadecanoyl (seventeen-carbon saturated fatty acid) chains esterified at the sn-1 and sn-2 positions, and a phosphocholine head group attached at the sn-3 position. This symmetric configuration distinguishes it from naturally occurring phosphatidylcholines, which typically contain different fatty acid chains at each position. The InChI key RTWAYAIMWLNAJW-RRHRGVEJSA-N provides a unique computational identifier for database searches and structural comparisons.
Historical Context in Phospholipid Research
The development of this compound as a research tool emerged from the broader evolution of synthetic phospholipid chemistry and membrane biology studies. While specific historical documentation for this particular compound is limited in the available literature, its significance can be understood within the context of phosphatidylcholine research that began intensifying in the mid-twentieth century. The systematic study of phospholipids gained momentum as researchers recognized their crucial roles in cellular membrane structure and function, leading to the synthesis of various chain-length analogs for comparative studies.
Research into symmetric phosphatidylcholines like this compound developed as scientists sought to understand how fatty acid chain length affects membrane properties. The choice of seventeen-carbon chains represents a strategic intermediate between the more commonly studied sixteen-carbon (dipalmitoylphosphatidylcholine) and eighteen-carbon (distearoylphosphatidylcholine) analogs. This positioning allows researchers to investigate incremental changes in membrane behavior and establish structure-activity relationships with greater precision.
The synthetic nature of this compound reflects advances in phospholipid synthesis techniques that emerged in the latter half of the twentieth century. Unlike naturally abundant phosphatidylcholines such as dipalmitoylphosphatidylcholine found in lung surfactant, this compound requires chemical synthesis, making it a valuable but specialized research reagent. The compound's development paralleled growing interest in understanding how specific structural modifications influence membrane phase behavior and thermal properties.
Scientific Significance in Lipid Biochemistry
This compound holds particular importance in lipid biochemistry research due to its unique phase transition properties and membrane behavior characteristics. Studies have demonstrated that this compound exhibits a phase transition temperature of 50°C, positioned strategically between shorter and longer chain phosphatidylcholines. This intermediate transition temperature makes it valuable for investigating temperature-dependent membrane phenomena and understanding how chain length incrementally affects lipid bilayer stability.
Research utilizing fluorescence spectroscopy with the polarity-sensitive probe Prodan has revealed distinctive properties of this compound membranes. These investigations demonstrate that the compound forms stable bilayer structures that undergo characteristic phase transitions from gel to liquid-crystalline states. The fluorescence studies show wavelength maxima at approximately 440 nanometers for gel phases and 490 nanometers for liquid-crystalline phases, providing sensitive indicators of membrane state.
The compound's significance extends to studies of cholesterol-phospholipid interactions, where this compound serves as a model membrane component. Research has shown that cholesterol incorporation affects the phase behavior of this compound bilayers in predictable ways, with specific cholesterol concentrations eliminating pre-transition and main transition events. These findings contribute to understanding how cholesterol modulates membrane fluidity and organization in biological systems.
Membrane fluctuation studies using X-ray reflectivity and nonspecular scattering have provided detailed insights into the physical properties of this compound bilayers. These sophisticated biophysical techniques have revealed information about bending modulus, surface tension, and wall attraction potentials, contributing fundamental data to membrane biophysics. The research demonstrates that this compound bilayers exhibit bending modulus values that change dramatically at the gel-to-fluid transition, from 10^-18 Joules in the gel phase to 10^-19 Joules in the fluid phase.
Relationship to Other Phosphatidylcholine Species
This compound occupies a unique position within the family of symmetric phosphatidylcholines, serving as an intermediate between commonly studied analogs. Comparative analysis with other phosphatidylcholine species reveals systematic relationships between fatty acid chain length and membrane properties. The phase transition temperature of 50°C for this compound falls between that of sixteen-carbon dipalmitoylphosphatidylcholine (41°C) and eighteen-carbon distearoylphosphatidylcholine (55°C), demonstrating the linear relationship between chain length and thermal stability.
The relationship extends to related lysophosphatidylcholine derivatives, particularly L-alpha-lysophosphatidylcholine with heptadecanoyl substitution. This compound, with molecular formula C25H52NO7P and molecular weight 509.66 daltons, represents the hydrolysis product of this compound where one fatty acid chain has been removed. The lysophosphatidylcholine form exhibits different membrane properties due to its asymmetric structure and reduced hydrophobic content, making it useful for studies of membrane curvature and permeability.
Structural comparisons with other chain-length phosphatidylcholines reveal consistent patterns in molecular organization and packing. The systematic progression from twelve-carbon dilaurylphosphatidylcholine (transition temperature -2°C) through twenty-four-carbon tetracosanoylphosphatidylcholine (transition temperature 80.3°C) demonstrates how incremental changes in fatty acid length affect membrane stability. This compound's position in this series makes it particularly valuable for interpolating properties and testing theoretical models of membrane behavior.
| Phosphatidylcholine Species | Chain Length | Transition Temperature (°C) | Molecular Weight |
|---|---|---|---|
| Dilaurylphosphatidylcholine | 12:0 | -2 | 622.83 |
| Dimyristoylphosphatidylcholine | 14:0 | 24 | 678.94 |
| Dipalmitoylphosphatidylcholine | 16:0 | 41 | 735.05 |
| This compound | 17:0 | 50 | 762.09 |
| Distearoylphosphatidylcholine | 18:0 | 55 | 790.15 |
The relationship to mixed-chain phosphatidylcholines provides additional context for understanding this compound's properties. Research comparing symmetric this compound with mixed-chain analogs of equivalent molecular weight reveals how fatty acid distribution affects membrane organization. These studies contribute to understanding natural membrane complexity, where mixed-chain phospholipids predominate over symmetric species.
Properties
Molecular Formula |
C42H85NO8P+ |
|---|---|
Molecular Weight |
763.1 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/p+1/t40-/m1/s1 |
InChI Key |
RTWAYAIMWLNAJW-RRHRGVEJSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
Synonyms |
diC17-PC diheptadecanoylphosphatidylcholine |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
Cell Membrane Structure and Function
Diheptadecanoylphosphatidylcholine plays a crucial role in maintaining the integrity and functionality of cell membranes. As a phospholipid, it contributes to the formation of lipid bilayers, which are essential for cellular compartmentalization and signaling processes. The unique fatty acid composition of this compound influences membrane fluidity, impacting protein function and membrane-associated biological activities .
Lipid Metabolism Studies
Research indicates that phosphatidylcholines, including this compound, are involved in lipid metabolism pathways. Studies have shown that variations in phosphatidylcholine species can affect metabolic processes in liver cells, influencing conditions such as nonalcoholic fatty liver disease . This makes this compound a valuable tool for investigating lipid metabolism and related disorders.
Pharmacological Applications
Cancer Research
this compound has been studied for its potential role in cancer therapy. It has been observed that manipulating phospholipid metabolism can lead to altered growth patterns in tumor cells. For instance, pharmacological agents that affect phosphatidylcholine biosynthesis may provide novel strategies for cancer treatment by inducing cytotoxic effects on malignant cells .
Anti-inflammatory Effects
Recent studies suggest that this compound may possess anti-inflammatory properties. By modulating immune cell responses, it can influence the production of pro-inflammatory mediators. This property is particularly relevant in conditions characterized by chronic inflammation, such as obesity-related metabolic disorders .
Clinical Applications
Nutritional Supplementation
this compound is being explored as a dietary supplement for its potential benefits in gastrointestinal health, particularly in conditions like ulcerative colitis. Clinical trials have indicated that supplementation with phosphatidylcholine can improve clinical outcomes in patients with inflammatory bowel diseases .
Drug Delivery Systems
The amphiphilic nature of this compound makes it an attractive candidate for drug delivery systems. Its ability to form liposomes allows for the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities . This application is particularly significant in the field of nanomedicine where targeted delivery is critical for effective treatment.
Research Case Studies
Preparation Methods
Thermal Alteration and Solvent-Based Fractionation
A foundational method for DHPC production involves thermal treatment of crude lecithin followed by solvent fractionation. As detailed in U.S. Patent 5,453,523, lecithin derived from plant or animal sources is heated to 200°C for 1 hour to degrade non-choline phosphatides into mono-/diglycerides and free fatty acids. The thermally altered lecithin is then suspended in hexane and processed via thin-film evaporation to isolate phosphatidylcholine-rich fractions. Subsequent acetone precipitation (4:1 acetone-to-lecithin ratio) removes triglycerides, yielding a phosphatidylcholine concentrate. Ethanol solubilization further purifies DHPC, with final alumina column chromatography achieving >95% purity.
Key Data:
| Step | Solvent | Temperature | Purity Output |
|---|---|---|---|
| Thermal degradation | Hexane | 200°C | 60–70% PC |
| Acetone precipitation | Acetone | 25°C | 80–85% PC |
| Ethanol extraction | Ethanol | 25°C | 90–95% PC |
| Alumina chromatography | Ethanol/H₂O | RT | >95% PC |
Silica and Alumina Column Chromatography
Chinese Patent CN102633832A introduces a dual-column approach for high-purity DHPC. Plant phospholipids undergo alcohol extraction (ethanol/water, 9:1 v/v) to isolate alcohol-soluble phosphatidylcholine. Silica gel column chromatography with ethanol gradients (10–50%) separates DHPC from lysophosphatidylcholine and phosphatidylethanolamine. A secondary alumina column further removes polar impurities, achieving 98% purity. Freeze-drying the eluent produces a stable powdered product suitable for pharmaceutical use.
Sustainable Synthesis Using T3P Coupling Reagent
Recent advancements prioritize green chemistry, as exemplified by Frontiers in Chemistry (2024). While designed for N-acyl tryptamines, this protocol adapts to DHPC synthesis by substituting tryptamine with choline. The coupling reagent T3P (propylphosphonic anhydride) facilitates esterification between heptadecanoic acid and glycerophosphocholine at room temperature, eliminating toxic reagents like DCC or EDC. Key advantages include:
-
Solvent efficiency : Ethyl acetate (60 µL per 0.1 mmol substrate) reduces waste.
-
Simplified purification : Water-soluble byproducts enable aqueous extraction, avoiding silica gel chromatography.
-
Scalability : Mechanochemical grinding (2,500 rpm, 10 minutes) accelerates reaction times.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Solvent Consumption | Scalability |
|---|---|---|---|---|
| Thermal/Solvent | 75 | 95 | High | Industrial |
| Dual-Column | 65 | 98 | Moderate | Lab-scale |
| T3P Coupling | 85 | 90 | Low | Pilot-scale |
| Enzymatic | 50 | 85 | Very Low | Experimental |
Industrial-Scale Purification Challenges
Q & A
Basic Research Questions
Q. What methodological steps are essential for quantifying Diheptadecanoylphosphatidylcholine in biological samples using colorimetric assays?
- Answer: Use a phosphatidylcholine (PC) assay kit with standardized protocols. For cellular samples, homogenize 2 × 10⁶ cells in cold buffer, centrifuge to remove debris, and assay supernatants in duplicate to minimize variability . Adjust sample volumes to 50 µL/well with assay buffer and include background controls for choline interference . Generate a fresh standard curve for each experiment and validate with replicates to ensure accuracy .
Q. How should researchers prepare tissue samples for this compound analysis to ensure reproducibility?
- Answer: Homogenize 10 mg of tissue in 100 µL assay buffer, centrifuge at 4°C to pellet insoluble material, and retain the supernatant for analysis. Maintain samples on ice to prevent enzymatic degradation and ensure reagents are equilibrated to room temperature before use .
Q. What strategies mitigate signal saturation when measuring high concentrations of this compound?
- Answer: Dilute samples exceeding the standard curve’s upper limit in assay buffer, rerun the assay, and multiply results by the dilution factor. This avoids underestimation and preserves linearity .
Q. Why are technical replicates critical in phosphatidylcholine assays, and how should they be implemented?
- Answer: Replicates reduce variability from pipetting errors or inhomogeneous samples. Average duplicate readings for standards and samples, and subtract background signals (e.g., from endogenous choline) to improve precision .
Advanced Research Questions
Q. How does vesicle size influence the phase behavior of this compound bilayers under atmospheric vs. high-pressure conditions?
- Answer: Use fluorescence spectroscopy with polarity-sensitive probes like Prodan to monitor phase transitions. Large multilamellar vesicles (LMVs) and giant multilamellar vesicles (GMVs) exhibit distinct pressure-dependent phase behaviors due to differences in packing density and hydration . For high-pressure studies, employ specialized chambers to simulate conditions and correlate fluorescence shifts with bilayer rigidity .
Q. What experimental design considerations are necessary when using fluorescent probes to study this compound membrane dynamics?
- Answer: Select probes like Prodan for their sensitivity to membrane polarity and excited-state relaxation (e.g., O-TICT state). Calibrate probe concentration to avoid self-quenching and validate measurements against control vesicles lacking the compound .
Q. How can researchers reconcile conflicting data from this compound assays across different sample types (e.g., adherent cells vs. tissues)?
- Answer: Normalize results to total protein or lipid content to account for extraction efficiency differences. For tissues, optimize homogenization protocols to match cell-derived supernatants in lipid recovery . Validate findings with orthogonal methods (e.g., mass spectrometry) .
Q. What advanced techniques characterize the thermotropic phase transitions of this compound in model membranes?
- Answer: Employ differential scanning calorimetry (DSC) to measure transition temperatures (Tm) and enthalpy changes. Complement with X-ray diffraction to assess bilayer spacing alterations during phase shifts. Note that odd-chain phosphatidylcholines like C17PC may exhibit metastable phases requiring slow heating/cooling rates for accurate detection .
Methodological Best Practices
- Standardization: Always prepare fresh standard curves and include background controls to isolate target signals .
- Sample Integrity: Preserve lipid stability by maintaining cold chain conditions during extraction and avoiding repeated freeze-thaw cycles .
- Probe Validation: Confirm fluorescent probe compatibility with C17PC’s unique chain length and phase behavior to avoid artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
